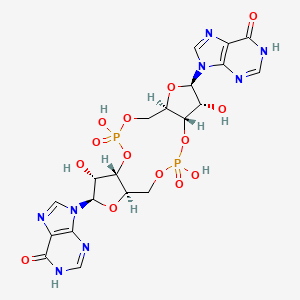

C-di-IMP

Description

Properties

Molecular Formula |

C20H22N8O14P2 |

|---|---|

Molecular Weight |

660.4 g/mol |

IUPAC Name |

9-[(1S,6R,8R,9R,10S,15R,17R,18R)-3,9,12,18-tetrahydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H22N8O14P2/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

VFTRASQVWRBMKD-XPWFQUROSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

history of cyclic dinucleotide second messengers

An In-depth Technical Guide to the History and Core Mechanisms of Cyclic Dinucleotide Second Messengers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dinucleotides (CDNs) have emerged as a ubiquitous class of second messengers, playing critical roles in the signaling pathways of both prokaryotes and eukaryotes. Initially discovered in the context of bacterial physiology, their role has expanded to include pivotal functions in innate immunity in mammals. This technical guide provides a comprehensive overview of the history of CDN discovery, details the core signaling pathways, presents key quantitative data, and outlines the experimental protocols crucial for their study.

A Historical Perspective: The Discovery of Cyclic Dinucleotides

The field of CDN signaling has evolved over several decades, marked by key discoveries that have fundamentally altered our understanding of cellular communication.

Cyclic di-GMP (c-di-GMP): The Pioneer

The story of CDNs begins in 1987 with the discovery of bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) by the research group of Moshe Benziman.[1][2] This groundbreaking discovery was the result of a long search for the activator of cellulose synthase in the bacterium Gluconacetobacter xylinus (formerly Acetobacter xylinum).[2][3][4] For many years following its discovery, c-di-GMP was considered a curiosity specific to this bacterium.[2][4] However, the turn of the 21st century saw a resurgence of interest, and c-di-GMP is now recognized as a universal bacterial second messenger that governs a wide array of processes, most notably the transition between motile and sessile lifestyles, including biofilm formation and virulence.[1][5]

Cyclic di-AMP (c-di-AMP): A Serendipitous Finding

The second key member of the CDN family, bis-(3'-5')-cyclic dimeric adenosine monophosphate (c-di-AMP), was discovered much more recently and in a serendipitous manner. In 2008, the crystal structure of the DNA integrity scanning protein DisA from Thermotoga maritima revealed the unexpected presence of a cyclic diadenosine nucleotide.[6][7] This discovery opened up a new area of research into the roles of c-di-AMP in bacteria. It is now known to be an essential signaling molecule in many bacteria, involved in regulating cell wall homeostasis, potassium transport, and DNA repair.[8][9]

Cyclic GMP-AMP (cGAMP): A Bridge to Innate Immunity

The most recent major discovery in the field was that of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which connected CDN signaling to the innate immune system of mammals. In 2012, the laboratory of Zhijian "James" Chen identified cGAMP as the endogenous second messenger produced in mammalian cells in response to the presence of cytosolic DNA.[10][11][12] This discovery was a landmark in immunology, as it identified the missing link between cytosolic DNA sensing and the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other inflammatory cytokines.[11][13] A crucial aspect of this discovery was the identification of the unique 2'-5' and 3'-5' phosphodiester bonds in mammalian cGAMP, which distinguishes it from the 3'-5' bonds found in bacterial CDNs.[10]

Core Signaling Pathways

The signaling pathways initiated by CDNs are diverse, reflecting their wide range of biological functions. Below are diagrams of the core signaling pathways for c-di-GMP in bacteria and the cGAS-STING pathway in mammals.

Bacterial c-di-GMP Signaling

Caption: Bacterial c-di-GMP signaling pathway.

Mammalian cGAS-STING Signaling

Caption: Mammalian cGAS-STING signaling pathway.

Quantitative Data Summary

Quantitative analysis is essential for a deeper understanding of CDN signaling. The following tables summarize key quantitative parameters for c-di-GMP and cGAMP signaling components.

c-di-GMP Signaling Parameters

| Parameter | Value | Organism/System | Reference |

| Cellular Concentration | |||

| Planktonic P. aeruginosa | ~100-500 nM | Pseudomonas aeruginosa | [14] |

| Biofilm P. aeruginosa | > 1 µM | Pseudomonas aeruginosa | [14] |

| Enzyme Kinetics | |||

| Diguanylate Cyclase (PleD*) Km for GTP | 2.6 µM | Caulobacter crescentus | [15] |

| Phosphodiesterase (RocR) Km for c-di-GMP | 1.4 µM | Pseudomonas aeruginosa | [16] |

| Binding Affinities (Kd) | |||

| c-di-GMP to PilZ domain (Alg44) | ~4 µM | Pseudomonas aeruginosa | [17] |

| c-di-GMP to STING (human) | ~5 µM | Human | [18] |

cGAMP-STING Signaling Parameters

| Parameter | Value | Organism/System | Reference |

| Cellular Concentration | |||

| Extracellular cGAMP (cancer cells) | 0.5 - 10 nM | Human cell lines | [19] |

| Intracellular cGAMP (stimulated cells) | > 1 µM | Human cell lines | [19] |

| Enzyme Kinetics | |||

| cGAS Km for ATP | 330 µM | Mouse | [10] |

| cGAS Km for GTP | 230 µM | Mouse | [10] |

| Binding Affinities (Kd) | |||

| 2'3'-cGAMP to STING (human) | ~100-400 nM | Human | [18] |

| 3'3'-cGAMP to STING (human) | ~1-5 µM | Human | [18] |

Key Experimental Protocols

The study of CDN signaling relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Quantification of Cyclic Dinucleotides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of CDNs from biological samples.[7][20][21]

Workflow Diagram:

Caption: Workflow for CDN quantification by LC-MS/MS.

Detailed Protocol:

-

Sample Preparation:

-

For bacteria, harvest a defined number of cells by centrifugation. For mammalian cells, lyse a known number of cells.

-

Immediately add a cold extraction solvent (e.g., 80% methanol or a mixture of acetonitrile/methanol/water) to quench enzymatic activity.

-

-

Extraction:

-

Vortex or sonicate the sample to ensure complete lysis and extraction of metabolites.

-

Incubate on ice for 15-30 minutes.

-

-

Clarification:

-

Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the CDNs.

-

-

Concentration:

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

-

Reconstitution and Analysis:

-

Resuspend the dried extract in a small volume of LC-MS grade water.

-

Inject the sample onto a reversed-phase C18 HPLC column.

-

Perform tandem mass spectrometry using multiple reaction monitoring (MRM) to specifically detect and quantify the CDNs of interest. A stable isotope-labeled internal standard is often used for accurate quantification.[22]

-

In Vitro STING Activation Assay

This protocol assesses the ability of a CDN or other agonist to activate the STING pathway in cultured cells, typically by measuring the induction of an interferon-stimulated gene (ISG) reporter.[1][2]

Workflow Diagram:

Caption: Workflow for an in vitro STING activation assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Plate reporter cells (e.g., HEK293T cells) in a 96-well plate. These cells should contain a reporter plasmid, such as one with the firefly luciferase gene under the control of the IFN-β promoter.

-

Transfect the cells with a plasmid encoding the STING protein. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

-

-

Stimulation:

-

After 24 hours, permeabilize the cells with a low concentration of digitonin in the presence of the CDN agonist (e.g., cGAMP). This is necessary as CDNs are generally cell-impermeable.

-

Include appropriate controls, such as vehicle-only and a known STING agonist.

-

-

Incubation and Lysis:

-

Incubate the cells for a period sufficient to allow for reporter gene expression (typically 6-24 hours).

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

Calculate the fold induction of the IFN-β promoter relative to the unstimulated control.

-

Diguanylate Cyclase (DGC) and Phosphodiesterase (PDE) Activity Assays

These assays measure the enzymatic activity of DGCs (synthesis of c-di-GMP from GTP) and PDEs (degradation of c-di-GMP).[23][24]

Workflow Diagram:

Caption: Workflows for DGC and PDE activity assays.

Detailed Protocols:

-

DGC Activity Assay (Radiometric): [15]

-

Set up a reaction mixture containing the purified DGC enzyme, reaction buffer (with Mg2+), and [α-32P]GTP.

-

Incubate at the optimal temperature for the enzyme.

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto a thin-layer chromatography (TLC) plate.

-

Separate the nucleotides using an appropriate solvent system.

-

Visualize the radiolabeled GTP and c-di-GMP by autoradiography and quantify the spots to determine enzyme activity.

-

-

PDE Activity Assay (HPLC-based):

-

Prepare a reaction mixture with the purified PDE enzyme, reaction buffer (with Mg2+ or Mn2+), and a known concentration of c-di-GMP.

-

Incubate at the optimal temperature, taking aliquots at different time points.

-

Stop the reaction in the aliquots (e.g., by heating or adding EDTA).

-

Analyze the aliquots by HPLC to quantify the decrease in the c-di-GMP peak and the increase in the pGpG or GMP product peaks over time.

-

Conclusion

The study of cyclic dinucleotide second messengers has traversed a remarkable path from a niche area of bacterial biochemistry to a central theme in innate immunity and drug development. The historical discoveries of c-di-GMP, c-di-AMP, and cGAMP have each opened new avenues of research, revealing a sophisticated and ancient mode of cellular communication. The technical protocols and quantitative data presented in this guide provide a foundation for researchers and scientists to further explore the intricate roles of these fascinating molecules in health and disease. The continued investigation into CDN signaling promises to yield further insights and novel therapeutic strategies for a wide range of conditions, from bacterial infections to cancer.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 7. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]

- 10. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Systematic Analysis of Diguanylate Cyclases That Promote Biofilm Formation by Pseudomonas fluorescens Pf0-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. scispace.com [scispace.com]

- 18. biorxiv.org [biorxiv.org]

- 19. biorxiv.org [biorxiv.org]

- 20. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Screening for Diguanylate Cyclase (DGC) Inhibitors Mitigating Bacterial Biofilm Formation [frontiersin.org]

- 24. science.umd.edu [science.umd.edu]

The Role of Cyclic di-AMP in Bacterial Cell Wall Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many bacteria, playing a pivotal role in a multitude of cellular processes. This technical guide provides an in-depth exploration of the function of c-di-AMP in maintaining cell wall homeostasis, a process vital for bacterial survival and a key target for antimicrobial agents. We delve into the core signaling pathways, present quantitative data on the molecular interactions and cellular effects, and provide detailed experimental protocols for studying this system. This guide is intended to serve as a comprehensive resource for researchers in academia and industry, including those in drug development, who are focused on understanding and targeting bacterial cell wall synthesis and its regulation.

Introduction

The bacterial cell wall is a dynamic and essential structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. Its primary component, peptidoglycan (PG), is a complex polymer whose synthesis and remodeling must be exquisitely controlled to accommodate cell growth and division. The second messenger, cyclic di-AMP, has been identified as a key regulator of this process, particularly in Gram-positive bacteria. Fluctuations in the intracellular concentration of c-di-AMP have profound effects on cell wall thickness, peptidoglycan cross-linking, and susceptibility to cell wall-targeting antibiotics, such as β-lactams.[1][2][3] Understanding the molecular mechanisms by which c-di-AMP governs cell wall homeostasis is therefore of paramount importance for the development of novel antimicrobial strategies.

The Core Signaling Pathway of c-di-AMP in Cell Wall Homeostasis

The intracellular concentration of c-di-AMP is tightly regulated by the coordinated activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[4]

-

Synthesis: The primary diadenylate cyclase involved in cell wall homeostasis is CdaA (also known as DacA).[4][5] CdaA is often found in an operon with *glm_M_, a gene encoding a phosphoglucosamine mutase, which is involved in the synthesis of peptidoglycan precursors.[6] This genetic linkage hints at a close functional relationship between c-di-AMP synthesis and cell wall biogenesis.

-

Degradation: The degradation of c-di-AMP is carried out by phosphodiesterases, principally GdpP (containing a DHH-DHHA1 domain) and Pde2.[2] The concerted action of these synthases and phosphodiesterases ensures that c-di-AMP levels are dynamically modulated in response to cellular and environmental cues.

-

Effector Proteins and Regulation: c-di-AMP exerts its regulatory effects by binding to a variety of effector proteins and RNA riboswitches. In the context of cell wall homeostasis, a key interaction is with the peptidoglycan biosynthesis enzyme GlmM. In Lactococcus lactis, GlmM has been shown to directly bind to CdaA and modulate its activity, creating a direct feedback loop between peptidoglycan precursor synthesis and c-di-AMP levels.[6][7] Furthermore, elevated levels of c-di-AMP have been shown to activate the VraTSR three-component system in Staphylococcus aureus.[1][2] This system, in turn, upregulates the cell wall stress stimulon (CWSS), a battery of genes involved in peptidoglycan synthesis and modification, leading to a thicker, more cross-linked cell wall and increased resistance to β-lactam antibiotics.[2][8]

Quantitative Data

The following tables summarize the available quantitative data regarding the key components and effects of the c-di-AMP signaling pathway on cell wall homeostasis.

Table 1: Binding Affinities of c-di-AMP for Receptor Proteins

| Receptor Protein | Organism | Binding Affinity (Kd) | Method |

| DarB | Bacillus subtilis | 27.0 ± 1.98 nM | Isothermal Titration Calorimetry (ITC) |

| KdpD | Staphylococcus aureus | 2 ± 0.18 µM | Differential Radial Capillary Action of Ligand Assay (DRaCALA) |

| KtrA | Staphylococcus aureus | 64.4 ± 3.4 nM | Differential Radial Capillary Action of Ligand Assay (DRaCALA) |

Table 2: Phenotypic Effects of Altered c-di-AMP Levels on Cell Wall Architecture in Staphylococcus aureus

| Strain | Genotype | c-di-AMP Level | Cell Wall Thickness (nm) |

| Wild-Type | gdpP+, pde2+ | Normal | 21.0 ± 2.6 |

| ΔgdpP | gdpP knockout | High | 27.3 ± 4.6 |

| ΔgdpP/Δpde2 | gdpP, pde2 double knockout | Very High | 26.1 ± 4.1 |

Note: While extensive research has been conducted, specific Michaelis-Menten kinetic parameters (Km, kcat) for CdaA, GdpP, and Pde2 in the context of cell wall homeostasis are not yet well-defined in the literature. Similarly, precise quantitative fold-changes for the expression of all VraTSR regulon genes in response to altered c-di-AMP levels are not comprehensively available.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for investigating the role of c-di-AMP.

Caption: General overview of c-di-AMP synthesis and degradation.

Caption: Interaction between c-di-AMP synthesis and peptidoglycan precursors.

Caption: Activation of the VraTSR cell wall stress response by c-di-AMP.

Caption: A general experimental workflow for studying c-di-AMP function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of c-di-AMP and cell wall homeostasis.

Quantification of Intracellular c-di-AMP by HPLC-MS/MS

This protocol is adapted from methods used for quantifying cyclic dinucleotides in bacterial cells.[5][7][9][10]

-

Cell Culture and Harvesting:

-

Grow bacterial strains (e.g., S. aureus wild-type, ΔcdaA, ΔgdpP) to the desired growth phase (e.g., mid-exponential phase) in an appropriate medium.

-

Harvest a defined volume of culture by centrifugation at 4°C.

-

Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a cold extraction buffer (e.g., a 40:40:20 mixture of acetonitrile:methanol:water).

-

Lyse the cells using a method such as bead beating or sonication on ice to ensure the release of intracellular metabolites.

-

Incubate the lysate at a high temperature (e.g., 95°C) for 10 minutes to denature proteins and quench enzymatic activity.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Sample Preparation for HPLC-MS/MS:

-

Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

-

Resuspend the dried extract in a small, precise volume of LC-MS grade water.

-

Filter the resuspended sample through a 0.22 µm filter to remove any remaining particulate matter.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the metabolites.

-

Couple the HPLC outflow to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify c-di-AMP based on its parent and fragment ion masses.

-

Generate a standard curve using known concentrations of purified c-di-AMP to accurately quantify the amount in the bacterial extracts.

-

Normalize the c-di-AMP concentration to the total protein content or cell number of the original sample.

-

Affinity Pull-Down Assay for Identification of c-di-AMP Binding Proteins

This protocol describes a method to identify proteins that directly interact with c-di-AMP.[4][11][12][13][14]

-

Preparation of c-di-AMP-coupled Beads:

-

Use commercially available biotinylated c-di-AMP or chemically synthesize it.

-

Incubate the biotinylated c-di-AMP with streptavidin-coated magnetic beads to allow for high-affinity binding.

-

Wash the beads extensively to remove any unbound biotinylated c-di-AMP.

-

-

Preparation of Cell Lysate:

-

Grow the bacterial strain of interest and prepare a cell-free lysate by sonication or French press in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble cellular debris.

-

-

Pull-Down Assay:

-

Incubate the prepared cell lysate with the c-di-AMP-coupled magnetic beads for a sufficient time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for protein binding.

-

As a negative control, incubate the lysate with uncoupled streptavidin beads.

-

For competition experiments, pre-incubate the lysate with an excess of free, non-biotinylated c-di-AMP before adding the c-di-AMP-coupled beads.

-

-

Washing and Elution:

-

Use a magnetic stand to separate the beads from the lysate.

-

Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer (e.g., high salt, low pH, or by boiling in SDS-PAGE sample buffer).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie blue or silver staining.

-

Excise protein bands that are specifically present in the c-di-AMP pull-down and absent or significantly reduced in the control and competition lanes.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Transmission Electron Microscopy (TEM) for Cell Wall Thickness Measurement

This protocol provides a general workflow for preparing bacterial samples for TEM to visualize and measure cell wall thickness.[15][16]

-

Fixation:

-

Fix bacterial cells from a liquid culture (e.g., mid-exponential phase) with a primary fixative, such as a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer), for several hours or overnight at 4°C.

-

-

Post-fixation and Staining:

-

Wash the fixed cells with buffer and then post-fix with osmium tetroxide, which also acts as a heavy metal stain to enhance contrast.

-

Optionally, perform an en bloc stain with uranyl acetate to further increase the electron density of cellular structures.

-

-

Dehydration and Embedding:

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltrate the dehydrated samples with a resin (e.g., Epon or Spurr's resin) by gradually increasing the resin concentration.

-

Embed the samples in pure resin in molds and polymerize them in an oven.

-

-

Ultrathin Sectioning and Post-staining:

-

Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

-

Collect the sections on TEM grids.

-

Post-stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

-

-

Imaging and Measurement:

-

Examine the sections in a transmission electron microscope.

-

Acquire high-magnification images of cross-sectioned bacterial cells.

-

Use image analysis software to measure the thickness of the cell wall at multiple points around the circumference of several cells to obtain a statistically significant average.

-

Muropeptide Analysis by HPLC

This protocol outlines the analysis of peptidoglycan composition and cross-linking.

-

Isolation of Peptidoglycan (Sacculi):

-

Harvest a large culture of bacteria by centrifugation.

-

Resuspend the cells and add them to a boiling solution of sodium dodecyl sulfate (SDS) to lyse the cells and denature proteins.

-

Collect the insoluble peptidoglycan sacculi by ultracentrifugation.

-

Wash the sacculi extensively with water to remove all traces of SDS.

-

-

Enzymatic Digestion:

-

Treat the purified sacculi with a muramidase, such as mutanolysin or lysozyme, to digest the glycan backbone of the peptidoglycan, releasing soluble muropeptides.

-

-

Reduction and Sample Preparation:

-

Reduce the muramic acid residues in the muropeptides with sodium borohydride.

-

Adjust the pH of the sample to acidic conditions (e.g., pH 4-5) to stop the reduction reaction.

-

Filter the sample before HPLC analysis.

-

-

HPLC Separation:

-

Separate the muropeptides on a reverse-phase C18 HPLC column using a shallow gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., sodium phosphate with o-phosphoric acid).

-

Monitor the elution of muropeptides by detecting their absorbance at a specific wavelength (e.g., 206 nm).

-

-

Data Analysis:

-

Analyze the resulting chromatogram to identify and quantify the different muropeptide species (monomers, dimers, trimers, etc.).

-

The relative abundance of the different peaks provides information on the degree of peptidoglycan cross-linking and other modifications.

-

For definitive identification of peaks, fractions can be collected and analyzed by mass spectrometry.

-

Conclusion and Future Directions

The second messenger c-di-AMP is a central regulator of cell wall homeostasis in many bacteria. Its influence extends from the modulation of peptidoglycan precursor synthesis to the activation of stress responses that fortify the cell wall against antibiotic assault. The intricate network of synthases, phosphodiesterases, and effector proteins that govern c-di-AMP signaling presents a rich landscape of potential targets for novel antimicrobial agents.

Future research should focus on elucidating the precise kinetic parameters of the enzymes involved in c-di-AMP metabolism to enable more accurate modeling of this signaling network. A comprehensive, quantitative understanding of the VraTSR regulon's response to c-di-AMP is also needed. Furthermore, the identification and characterization of additional c-di-AMP effector proteins will undoubtedly reveal new layers of regulation in cell wall biology. A deeper understanding of these fundamental processes will be instrumental in the ongoing battle against antibiotic-resistant bacteria.

References

- 1. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutations in the gdpP gene are a clinically relevant mechanism for β-lactam resistance in meticillin-resistant Staphylococcus aureus lacking mec determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Specific Mutation of Staphylococcus aureus VraS Reveals a Crucial Role for the VraR-VraS Sensor in the Emergence of Glycopeptide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. The Role of the Staphylococcal VraTSR Regulatory System on Vancomycin Resistance and vanA Operon Expression in Vancomycin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Membrane-embedded CdaA is required for efficient synthesis of second messenger cyclic di-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two-component system VraSR positively modulates the regulation of cell-wall biosynthesis pathway in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of the kinetics of cyclic AMP hydrolysis by the cyclic GMP-stimulated cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. c-di-AMP hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Cyclic di-AMP in Host-Pathogen Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial bacterial second messenger that plays a pivotal role in the intricate dialogue between pathogens and their hosts.[1][2][3] Initially discovered in Bacillus subtilis, c-di-AMP is now recognized as a key signaling molecule in a wide array of Gram-positive bacteria, and some Gram-negative species, regulating essential physiological processes and influencing the outcome of infections.[2][4] For researchers in infectious diseases and drug development, a thorough understanding of c-di-AMP signaling is paramount for the identification of novel therapeutic targets and the development of innovative anti-infective strategies. This technical guide provides a comprehensive overview of c-di-AMP's role in host-pathogen interactions, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

The c-di-AMP Signaling Network: Synthesis, Degradation, and Regulation

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two enzyme families: diadenylate cyclases (DACs) and phosphodiesterases (PDEs).

1.1. Synthesis of c-di-AMP

DACs, such as DacA and DisA, are responsible for the synthesis of c-di-AMP from two molecules of ATP.[4][5] These enzymes are characterized by a conserved DAC domain. The activity of DACs can be influenced by various cellular signals, linking c-di-AMP production to the physiological state of the bacterium.

1.2. Degradation of c-di-AMP

Conversely, PDEs hydrolyze c-di-AMP, thereby reducing its intracellular levels. Enzymes like GdpP, PdeA, and CnpB are known c-di-AMP-specific PDEs.[6][7] These enzymes cleave the phosphodiester bonds of c-di-AMP, typically yielding pApA (5'-phosphadenylyl-adenosine) or AMP.[7][8] The activity of PDEs is also subject to regulation, allowing for a dynamic response to environmental cues.

Data Presentation: Quantitative Insights into c-di-AMP Function

To facilitate a clear understanding of the quantitative aspects of c-di-AMP signaling, the following tables summarize key data from published studies.

Table 1: Impact of c-di-AMP Levels on Antibiotic Resistance in Staphylococcus aureus

| Strain | Relevant Genotype | c-di-AMP Level | Oxacillin MIC (µg/mL) | Reference |

| Wild-Type | --- | Normal | 0.25 | [6] |

| Mutant 1 | ΔgdpP | High | 256 | [6] |

| Mutant 2 | ΔgdpP/Δpde2 | High | 256 | [6] |

| Mutant 3 | dacAG206S | Low | 0.064 | [6] |

Table 2: Binding Affinities of c-di-AMP to Host Receptor Proteins

| Host Protein | Ligand | Dissociation Constant (Kd) | Experimental Method | Reference |

| Human STING | c-di-AMP | ~2.26 µM | Radiometric Assay | [9] |

| Murine RECON | c-di-AMP | ~300 nM | Biochemical Assay | [5] |

| Human STING | c-di-GMP | ~5 µM | Isothermal Titration Calorimetry | [10] |

| Murine ERAdP | c-di-AMP | High Affinity (not quantified) | Co-immunoprecipitation | [1] |

Table 3: Macrophage Cytokine Response to c-di-AMP Stimulation

| Cell Type | Stimulant | Concentration | IFN-β Production (Fold Induction) | IL-6 Production (pg/mL) | Reference |

| Murine BMDM | c-di-AMP | 0.1 µM | Significant Induction | ~200 | [11] |

| Murine BMDM | c-di-AMP | 1 µM | Strong Induction | ~800 | [11] |

| Murine BMDM | c-di-AMP | 10 µM | Very Strong Induction | ~1500 | [11] |

| Human MDM | c-di-AMP | 1 µM | Significant Induction | Not Reported |

Experimental Protocols: Methodologies for Studying c-di-AMP

This section provides detailed protocols for key experiments commonly used in the study of c-di-AMP signaling.

3.1. Quantification of Intracellular c-di-AMP by LC-MS/MS

This protocol outlines the extraction and quantification of c-di-AMP from bacterial cultures using liquid chromatography-tandem mass spectrometry.

Materials:

-

Bacterial culture

-

Extraction buffer: 40:40:20 acetonitrile/methanol/water with 0.1 M formic acid

-

Internal standard (e.g., ¹³C₁₀¹⁵N₅-c-di-AMP)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Grow bacterial cultures to the desired optical density.

-

Harvest a defined number of cells by centrifugation at 4°C.

-

Resuspend the cell pellet in ice-cold extraction buffer containing the internal standard.

-

Lyse the cells by bead beating or sonication on ice.

-

Clarify the lysate by centrifugation at high speed at 4°C.

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of LC-MS grade water.

-

Inject a defined volume of the extract onto the LC-MS/MS system.

-

Separate the nucleotides using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., methanol).

-

Detect and quantify c-di-AMP and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for c-di-AMP is typically m/z 659.2 -> 136.1.

-

Calculate the concentration of c-di-AMP in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

3.2. In Vitro c-di-AMP Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to measure the enzymatic activity of a purified PDE.

Materials:

-

Purified PDE enzyme

-

c-di-AMP substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Quenching solution (e.g., 0.5 M EDTA)

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and a defined concentration of c-di-AMP.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified PDE enzyme.

-

At various time points, withdraw aliquots of the reaction and stop the reaction by adding the quenching solution.

-

Analyze the reaction products by injecting a defined volume onto the HPLC system.

-

Separate c-di-AMP and its degradation product (pApA or AMP) using a suitable gradient of mobile phases.

-

Monitor the elution of the nucleotides by UV absorbance at 254 nm.

-

Quantify the amount of substrate consumed and product formed by integrating the peak areas.

-

Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

3.3. Macrophage Infection and Cytokine Measurement

This protocol details the infection of bone marrow-derived macrophages (BMDMs) with a bacterial pathogen and the subsequent measurement of cytokine production.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Bacterial pathogen (e.g., Listeria monocytogenes)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Gentamicin

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (for RNA extraction) or cell culture supernatant (for ELISA)

-

ELISA kit for the cytokine of interest (e.g., IFN-β)

Procedure:

-

Plate BMDMs in a tissue culture plate and allow them to adhere overnight.

-

Grow the bacterial pathogen to the mid-logarithmic phase, wash, and resuspend in cell culture medium.

-

Infect the BMDMs with the bacteria at a defined multiplicity of infection (MOI).

-

Centrifuge the plate briefly to synchronize the infection and incubate for a specific period (e.g., 30-60 minutes).

-

Remove the inoculum and wash the cells with PBS to remove extracellular bacteria.

-

Add fresh cell culture medium containing gentamicin to kill any remaining extracellular bacteria.

-

Incubate the infected cells for the desired time course (e.g., 4, 8, 24 hours).

-

To measure cytokine secretion, collect the cell culture supernatant at different time points.

-

Quantify the concentration of the cytokine of interest in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

To measure cytokine gene expression, lyse the cells at different time points, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) using primers specific for the cytokine gene and a housekeeping gene for normalization.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to c-di-AMP.

Caption: Bacterial c-di-AMP Synthesis and Degradation Pathway.

Caption: Host STING-dependent signaling pathway activated by bacterial c-di-AMP.

Caption: Host RECON-mediated NF-κB activation by bacterial c-di-AMP.

Caption: General experimental workflow for studying c-di-AMP in host-pathogen interactions.

Conclusion and Future Directions

The study of c-di-AMP in host-pathogen interactions has unveiled a complex and fascinating area of research with significant implications for human health. As a critical regulator of bacterial physiology and a potent modulator of the host immune response, the c-di-AMP signaling network presents a rich source of potential targets for novel anti-infective therapies. Future research should focus on elucidating the full spectrum of c-di-AMP receptor proteins in both bacteria and their hosts, understanding the intricate regulatory mechanisms that govern c-di-AMP homeostasis, and exploring the therapeutic potential of targeting this pathway to combat infectious diseases. This technical guide provides a solid foundation for researchers to delve into this exciting field and contribute to the development of next-generation antimicrobial strategies.

References

- 1. Bone Marrow–Derived Macrophage (BMDM ) Infection by Listeria monocytogenes | Springer Nature Experiments [experiments.springernature.com]

- 2. Functional Analysis of a c-di-AMP-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 4. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bone Marrow-Derived Macrophage (BMDM ) Infection by Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Cyclic di-AMP and its Role in Virulence Gene Expression

This guide provides a comprehensive overview of the bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP) and its critical role in regulating virulence gene expression in various pathogenic bacteria. Altering c-di-AMP levels has been shown to significantly impact bacterial growth and virulence, making its signaling pathway an attractive target for novel antimicrobial drug development.[1][2][3]

Core Concepts of c-di-AMP Signaling

Cyclic di-AMP is a crucial signaling molecule primarily found in Gram-positive bacteria, where it governs a wide array of cellular processes essential for survival and pathogenicity.[1][2] Unlike some other second messengers, c-di-AMP is essential for the growth of several bacterial species under standard laboratory conditions.[2][3][4] Its cellular functions include maintaining cell wall homeostasis, regulating potassium ion transport, mitigating DNA damage, and controlling virulence.[1][2][4] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[1][2][3]

The c-di-AMP Metabolic Pathway

The synthesis and degradation of c-di-AMP are central to its signaling function. This process allows bacteria to rapidly respond to environmental cues by modulating the intracellular levels of this second messenger.

Synthesis of c-di-AMP

Cyclic di-AMP is synthesized from two molecules of ATP by a family of enzymes known as diadenylate cyclases (DACs).[1][5] These enzymes catalyze a condensation reaction to form the cyclic dinucleotide.[1] Several classes of DACs have been identified in bacteria, with the most common being DisA and CdaA.[3][6]

Degradation of c-di-AMP

The hydrolysis of c-di-AMP is carried out by phosphodiesterases (PDEs), which break the phosphodiester bonds to yield 5'-phosphoadenylyl-adenosine (pApA), which is then further degraded to two molecules of AMP.[1][3] The primary PDEs involved in c-di-AMP degradation are GdpP and Pde2.[3][7]

Table 1: Key Enzymes in c-di-AMP Metabolism

| Enzyme Family | Specific Enzyme | Function | Bacterial Species Example | Reference |

| Diadenylate Cyclases (DACs) | DacA | Primary synthase for c-di-AMP | Staphylococcus aureus, Listeria monocytogenes | [7][8] |

| DisA | Involved in DNA integrity surveillance and sporulation | Bacillus subtilis | [6] | |

| CdaS | Contributes to c-di-AMP pools | Bacillus subtilis | [6] | |

| Phosphodiesterases (PDEs) | GdpP | Major c-di-AMP degrading enzyme | Staphylococcus aureus, Bacillus subtilis | [9][10] |

| Pde2 | c-di-AMP degrading enzyme | Staphylococcus aureus | [7] | |

| PgpH | c-di-AMP degrading enzyme | Listeria monocytogenes, Bacillus subtilis | [8][10] |

c-di-AMP Signaling and Virulence Regulation

Fluctuations in c-di-AMP levels directly influence the expression of virulence factors in a variety of pathogenic bacteria. Both depletion and excessive accumulation of c-di-AMP can lead to attenuated virulence, highlighting the importance of tightly regulated homeostasis.[8][11]

In Staphylococcus aureus, high levels of c-di-AMP have been shown to increase resistance to certain antibiotics like oxacillin and fosfomycin, and also increase cell wall thickness.[7] Conversely, these high levels can decrease survival under oxidative stress, a key challenge for pathogens within a host.[7] In Listeria monocytogenes, a foodborne pathogen, both the absence and the overaccumulation of c-di-AMP are detrimental to its virulence. A mutant strain unable to produce c-di-AMP shows growth defects in rich media, while a strain with excess c-di-AMP exhibits a weakened cell wall and sensitivity to osmotic stress, leading to attenuation in a mouse infection model.[8][11] In Streptococcus pyogenes, the synthase DacA and the phosphodiesterase Pde2 are critical for the production of the virulence factor SpeB and for the overall virulence of the bacterium.[12]

c-di-AMP Effector Molecules

c-di-AMP exerts its regulatory effects by binding to a range of effector molecules, including proteins and riboswitches.[2][4] These binding events can allosterically modulate enzyme activity, alter transporter function, or control gene expression at the transcriptional or translational level. A significant number of identified c-di-AMP binding proteins are involved in potassium and osmotic homeostasis.[4][13]

Table 2: Selected c-di-AMP Effector Proteins and their Role in Virulence

| Effector Protein | Function | Impact on Virulence | Bacterial Species | Reference |

| KtrA | Gating component of a potassium transporter | Regulation of ion homeostasis is crucial for survival in the host | Staphylococcus aureus, Bacillus subtilis | [14] |

| PycA (Pyruvate Carboxylase) | Central metabolism enzyme | c-di-AMP inhibits PycA; dysregulation of metabolism impacts intracellular growth | Listeria monocytogenes | [15][16] |

| PstA | PII-like signal transduction protein | Involved in regulating potassium transport | Staphylococcus aureus | [17] |

Experimental Protocols for Studying c-di-AMP Signaling

Investigating the role of c-di-AMP in virulence requires a combination of genetic, biochemical, and analytical techniques.

Quantification of Intracellular c-di-AMP Levels

A common method for quantifying c-di-AMP is through High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or UV detection.[9][18][19]

Protocol Outline: Extraction and Quantification of c-di-AMP

-

Cell Culture and Lysis: Grow bacterial cells to the desired phase and harvest by centrifugation. Resuspend the cell pellet in an appropriate buffer and lyse the cells, often by heat treatment followed by mechanical disruption (e.g., sonication).[20]

-

Nucleotide Extraction: Precipitate proteins and cellular debris, and extract the soluble nucleotide fraction using a solvent like ethanol.[19][20]

-

Sample Preparation: Dry the nucleotide extract and resuspend in a suitable buffer for HPLC analysis.[19]

-

HPLC Analysis: Separate the nucleotides using a reverse-phase C18 column.[18][19] The elution of c-di-AMP is monitored by UV absorbance at 253 nm or by mass spectrometry.[19]

-

Quantification: Generate a standard curve with known concentrations of purified c-di-AMP to quantify the amount in the bacterial extracts.[18][19]

Identification of c-di-AMP-Binding Proteins

Affinity pull-down assays are a powerful tool to identify novel c-di-AMP effector proteins.[17][21]

Protocol Outline: Affinity Pull-Down Assay

-

Bait Preparation: Covalently couple c-di-AMP to magnetic beads. Use uncoupled beads as a negative control.[17]

-

Protein Extraction: Prepare a total cell lysate from the bacterium of interest.

-

Binding: Incubate the cell lysate with the c-di-AMP-coupled beads (and control beads) to allow proteins to bind.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the proteins enriched in the c-di-AMP-coupled bead fraction by mass spectrometry.[17]

Visualizing c-di-AMP Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the key pathways and experimental workflows.

References

- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]

- 4. annualreviews.org [annualreviews.org]

- 5. Synthesis and degradation of the cyclic dinucleotide messenger c-di-AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. The role of c-di-AMP in Listeria monocytogenes pathogenesis - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 9. c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. The Second Messenger c-di-AMP Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic di-AMP Signaling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. c-di-AMP modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The PAMP c-di-AMP is essential for Listeria monocytogenes growth in rich but not minimal media due to a toxic increase in (p)ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel Cyclic di-GMP Effectors of the YajQ Protein Family Control Bacterial Virulence | PLOS Pathogens [journals.plos.org]

The Central Role of Cyclic di-AMP in Regulating Bacterial Potassium Transport: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic diadenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in a multitude of bacterial species, playing a pivotal role in maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the regulatory networks governed by c-di-AMP, with a specific focus on its intricate control of potassium (K+) transport. Dysregulation of potassium homeostasis can be detrimental to bacterial survival, making the c-di-AMP signaling pathway a promising target for novel antimicrobial drug development. This document summarizes the current understanding of c-di-AMP-mediated regulation of potassium importers and exporters, presents key quantitative data on these interactions, details essential experimental protocols for studying this signaling network, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction to c-di-AMP Signaling

Cyclic di-AMP is a signaling molecule essential for the growth and viability of many Gram-positive bacteria, including pathogenic species such as Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pneumoniae.[1][2] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[1][3] Fluctuations in cellular c-di-AMP levels serve as a signal to modulate a variety of physiological processes, including cell wall synthesis, DNA damage repair, and, most critically, potassium homeostasis.[1][2]

The c-di-AMP Signaling Pathway in Potassium Homeostasis

Bacteria must maintain a high intracellular concentration of potassium for various cellular functions, including enzyme activation, regulation of turgor pressure, and maintaining membrane potential.[4] The c-di-AMP signaling network acts as a master regulator of potassium homeostasis by controlling the activity of both potassium import and export systems.[3][5]

At low intracellular potassium concentrations, c-di-AMP levels are kept low, leading to the expression and activation of high-affinity potassium uptake systems. Conversely, when intracellular potassium levels are high, c-di-AMP synthesis is stimulated. The elevated c-di-AMP then acts to inhibit potassium import and activate potassium export, thus preventing the accumulation of toxic levels of potassium.[6] This regulation is achieved through direct binding of c-di-AMP to protein effectors and to RNA riboswitches.

dot

Figure 1: Overview of c-di-AMP signaling in potassium homeostasis.

Regulation of Potassium Importers

Several families of potassium importers are regulated by c-di-AMP, including the Ktr, KimA, and Kdp systems.

-

Ktr Transporters (KtrAB and KtrCD): These are widespread potassium uptake systems in bacteria. Their activity is gated by cytoplasmic regulatory proteins, KtrA and KtrC, which belong to the RCK (Regulator of Conductance of K+) domain family.[1] c-di-AMP directly binds to the RCK_C domain of KtrA and KtrC, leading to the inhibition of potassium import.[7] In Bacillus subtilis, KtrC has a significantly higher affinity for c-di-AMP than KtrA, making it the dominant regulator of Ktr channel activity in response to c-di-AMP.[5]

-

KimA Transporter: The high-affinity potassium importer KimA is regulated by c-di-AMP at both the transcriptional and post-translational levels.[4][5] The expression of the kimA gene is controlled by a c-di-AMP-responsive riboswitch (the ydaO riboswitch).[7] Binding of c-di-AMP to this riboswitch induces a conformational change in the mRNA that leads to premature transcription termination, thereby reducing KimA synthesis.[7] Additionally, c-di-AMP can directly bind to the KimA protein to inhibit its transport activity.[4][5]

-

KdpFABC Transporter: This is a high-affinity, ATP-dependent potassium uptake system. In some bacteria, the expression of the kdpFABC operon is also controlled by a c-di-AMP-responsive riboswitch.[8] Under potassium-limiting conditions, intracellular c-di-AMP levels decrease, allowing for transcriptional read-through of the riboswitch and expression of the KdpFABC transporter.[8]

dot

Figure 2: c-di-AMP-mediated inhibition of potassium import systems.

Regulation of Potassium Exporters

To prevent potassium toxicity, bacteria also employ potassium export systems that are activated by high levels of c-di-AMP.

-

KhtTU Exporter: The KhtTU complex is a K+/H+ antiporter.[4] The cytoplasmic component, KhtT, which contains an RCK_C domain, directly binds c-di-AMP.[4][9] This binding event activates the transport activity of the KhtTU complex, leading to the efflux of potassium from the cell.[10][11] The sensitivity of KhtTU to c-di-AMP is modulated by pH.[4][9]

-

CpaA Exporter: The cation/proton antiporter A (CpaA) is another potassium exporter that is activated by c-di-AMP.[3][4] Similar to KhtT, CpaA contains an RCK_C domain that serves as the binding site for c-di-AMP.[1]

Quantitative Data on c-di-AMP-Mediated Regulation

The interactions between c-di-AMP and its protein targets have been quantified, providing valuable insights into the sensitivity and dynamics of this regulatory network.

Table 1: Binding Affinities of c-di-AMP to Regulatory Proteins

| Protein | Organism | Method | Dissociation Constant (Kd) | Reference(s) |

| KtrA | Bacillus subtilis | Not specified | ~3 µM | [5][12] |

| KtrC | Bacillus subtilis | Not specified | ~0.03 µM (30 nM) | [5][12] |

| KhtT | Bacillus subtilis | ITC | ~130 nM (at pH 8.0) | [4][9] |

| KhtT | Bacillus subtilis | ITC | ~40 nM (at pH 7.5) | [4][9] |

| KdpD (USP domain) | Staphylococcus aureus | DRaCALA | 2 ± 0.18 µM | [13] |

| ydaO Riboswitch | Bacillus subtilis | In-line probing | ≤ 700 pM | [8] |

| ydaO Riboswitch | Thermoanaerobacter pseudethanolicus | ITC | 7.4 ± 2.2 nM (in 5 mM Mg2+) | [7] |

| ydaO Riboswitch | Thermoanaerobacter pseudethanolicus | ITC | 41.7 ± 16.7 nM (in 20 mM Mg2+) | [7] |

ITC: Isothermal Titration Calorimetry; DRaCALA: Differential Radial Capillary Action of Ligand Assay

Table 2: Functional Regulation by c-di-AMP

| System | Organism | Regulation | Parameter | Value | Reference(s) |

| KhtTU | Bacillus subtilis | Activation | K1/2 | ~40 µM (at pH 7.5) | [4][9][14] |

| KhtTU | Bacillus subtilis | Activation | K1/2 | 3.6 ± 0.5 µM (at pH 8.0) | [4][9][14] |

| KhtTU | Bacillus subtilis | Activation | K1/2 | 0.70 ± 0.08 µM (at pH 8.5) | [4][9][14] |

K1/2: Half-maximal activation concentration

Table 3: Intracellular c-di-AMP Concentrations in Bacteria

| Organism | Condition | Concentration | Reference(s) |

| Bacillus subtilis | Average | 1 - 5 µM | [4] |

| Streptococcus gallolyticus ΔgdpP mutant | - | ~1.5-fold higher than wild-type | [15] |

Experimental Protocols

A variety of biochemical and genetic techniques are employed to investigate the role of c-di-AMP in regulating potassium transport. Detailed protocols for key experiments are provided below.

Identification of c-di-AMP Binding Proteins using Affinity Pull-Down Assay

This method is used to identify proteins that physically interact with c-di-AMP from a complex protein mixture, such as a cell lysate.

Principle: A biotinylated analog of c-di-AMP is immobilized on streptavidin-coated magnetic beads. When a cell lysate is incubated with these beads, proteins that bind to c-di-AMP are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[16][17][18]

Protocol:

-

Preparation of c-di-AMP-coupled beads:

-

Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.

-

Incubate the beads with biotinylated c-di-AMP to allow for coupling.

-

Wash the beads to remove unbound biotinylated c-di-AMP.

-

-

Preparation of cell lysate:

-

Grow bacterial cells to the desired growth phase and harvest by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells using a suitable method (e.g., sonication, French press).

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Pull-down assay:

-

Incubate the clarified cell lysate with the c-di-AMP-coupled beads.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of free c-di-AMP or a denaturing agent).

-

-

Protein identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by staining (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Quantification of Potassium Transport using a Liposome Flux Assay

This in vitro assay measures the activity of potassium transporters reconstituted into artificial lipid vesicles (liposomes).

Principle: Purified potassium transporter proteins are incorporated into liposomes containing a high concentration of potassium. These proteoliposomes are then diluted into a potassium-free buffer, creating a potassium concentration gradient. The movement of potassium ions across the liposome membrane is monitored, often indirectly, using a fluorescent dye that is sensitive to changes in membrane potential or pH.[19][20]

dot

Figure 3: Workflow for a typical liposome flux assay.

Protocol:

-

Preparation of proteoliposomes:

-

Solubilize lipids (e.g., a mixture of POPE and POPG) in a buffer containing detergent.

-

Add the purified potassium transporter protein to the solubilized lipids.

-

Remove the detergent by dialysis or with bio-beads to allow for the formation of proteoliposomes. The buffer used during this step should contain a high concentration of potassium.

-

The fluorescent dye (e.g., ACMA) can be incorporated into the liposomes during their formation.

-

-

Flux assay:

-

Dilute the proteoliposomes into a potassium-free buffer to establish a potassium gradient.

-

Initiate the flux by adding a protonophore (e.g., CCCP) which allows for the counter-flow of protons to maintain charge neutrality as potassium exits the liposomes.

-

Monitor the change in fluorescence over time using a fluorometer. A decrease in fluorescence indicates potassium efflux.

-

-

Data analysis:

-

The initial rate of fluorescence change is proportional to the activity of the transporter.

-

To study the effect of c-di-AMP, the assay can be performed in the presence of varying concentrations of the second messenger.

-

Quantification of Intracellular c-di-AMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of small molecules like c-di-AMP from biological samples.[21][22][23]

Principle: Cellular metabolites are extracted and separated by liquid chromatography. The separated molecules are then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its characteristic fragment ions allows for the precise identification and quantification of c-di-AMP.

Protocol:

-

Sample collection and quenching:

-

Rapidly harvest bacterial cells and quench their metabolism, typically by using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

-

Metabolite extraction:

-

Lyse the cells and extract the metabolites using a suitable solvent.

-

Remove proteins and other macromolecules by precipitation or filtration.

-

-

LC-MS/MS analysis:

-

Inject the extracted metabolites onto a liquid chromatography column for separation.

-

Analyze the eluate by tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific parent-to-fragment ion transitions for c-di-AMP.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a pure c-di-AMP standard.

-

Quantify the amount of c-di-AMP in the samples by comparing their peak areas to the standard curve. An isotopically labeled internal standard can be used for more accurate quantification.[21]

-

Conclusion and Future Directions

The second messenger c-di-AMP is a master regulator of potassium homeostasis in a wide range of bacteria. Its intricate control over potassium import and export systems, mediated by direct interactions with proteins and RNA riboswitches, highlights its central role in bacterial physiology. The quantitative data on these interactions provide a foundation for understanding the dynamic nature of this signaling network. The experimental protocols detailed in this guide offer a robust toolkit for researchers to further dissect the mechanisms of c-di-AMP signaling.

For drug development professionals, the enzymes involved in c-di-AMP metabolism and the c-di-AMP effector proteins represent attractive targets for the development of novel antimicrobial agents. Targeting this essential pathway could lead to the disruption of potassium homeostasis, ultimately compromising bacterial viability. Future research should focus on the identification of additional c-di-AMP effectors, the elucidation of the upstream signals that modulate c-di-AMP levels, and the development of specific inhibitors of the c-di-AMP signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 3. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Differential analog binding by two classes of c-di-GMP riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into recognition of c-di-AMP by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Riboswitches in eubacteria sense the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]

- 12. c-di-AMP determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]

- 17. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note and Protocol: Enzymatic Synthesis of Cyclic di-IMP Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic dinucleotides (CDNs), such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), are crucial second messenger molecules in bacteria, regulating a wide array of physiological processes including biofilm formation, virulence, and cell wall homeostasis.[1][2][3] In mammals, these molecules are potent activators of the innate immune system through the Stimulator of Interferon Genes (STING) pathway, making them and their synthetic analogs promising candidates for vaccine adjuvants and immunotherapeutics.[4][5] While the synthesis of natural CDNs is well-documented, there is growing interest in producing novel analogs, such as cyclic di-inosine monophosphate (c-di-IMP), to probe and modulate the STING signaling pathway with potentially unique kinetics or binding affinities.

This document provides a detailed protocol for the enzymatic synthesis of this compound. As established protocols for this compound are not widely available, this method adapts procedures from the synthesis of other CDN analogs by utilizing a promiscuous cyclic dinucleotide synthase capable of accepting inosine triphosphate (ITP) as a substrate.[1][6]

Principle of the Method

The enzymatic synthesis of this compound is catalyzed by a diadenylate cyclase or a promiscuous cGAS-like synthase. These enzymes facilitate the condensation of two molecules of ITP to form the 3',5'-3',5' phosphodiester bonds of the cyclic dinucleotide, releasing two molecules of pyrophosphate (PPi). The general reaction is as follows:

2 ITP → this compound + 2 PPi

The protocol involves the expression and purification of the synthase enzyme, followed by an in vitro synthesis reaction. The resulting this compound is then purified using High-Performance Liquid Chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.

Experimental Workflow

Caption: Workflow for enzymatic synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the enzymatic synthesis of various cyclic dinucleotides. The values for this compound are projected based on the use of a promiscuous enzyme and may require optimization.

| Parameter | c-di-AMP (DisA)[7] | c-di-GMP (DncV)[1] | This compound (Projected) |

| Enzyme Concentration | 2 µM | 5 µM | 2-5 µM |

| Substrate (NTP) | 10 mM ATP | 2 mM GTP | 5-10 mM ITP |

| Divalent Cation | 10 mM MgCl₂ | 10 mM MnCl₂ or CoCl₂ | 10 mM MgCl₂ or MnCl₂ |

| Buffer | 100 mM CHES (pH 9.5) | 50 mM Tris-HCl (pH 8.5) | 50-100 mM Tris/CHES (pH 8.5-9.5) |

| Temperature | 50°C | 37°C | 37-50°C |

| Incubation Time | 4 hours | 16 hours | 4-16 hours |

| Conversion/Yield | >90% Conversion | High Yield (>95% purity) | Variable, requires optimization |

| Purification Method | HPLC | HPLC | HPLC |

Detailed Experimental Protocols

Enzyme Expression and Purification

This protocol is based on the expression of a His-tagged synthase enzyme (e.g., DisA or a promiscuous cGAS-like enzyme) in E. coli.

Materials:

-

E. coli BL21(DE3) cells carrying the expression plasmid for the synthase.

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.9), 300 mM NaCl, 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.9), 300 mM NaCl, 40 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 7.9), 300 mM NaCl, 300 mM imidazole.

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl.

-

Size Exclusion Chromatography (SEC) Buffer: 50 mM Tris-HCl (pH 7.9), 300 mM NaCl.

Protocol:

-

Inoculate a primary culture of E. coli cells in LB medium with antibiotic and grow overnight at 37°C.

-

The next day, inoculate a larger secondary culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 3-4 hours at 37°C.

-

Harvest the cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer.

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column extensively with Wash Buffer.

-

Elute the His-tagged protein using Elution Buffer.

-

Analyze eluted fractions by SDS-PAGE to confirm purity.

-

Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

-

For higher purity, perform size exclusion chromatography using the SEC buffer.

-

Concentrate the final protein, determine its concentration, and store at -80°C.

Enzymatic Synthesis of this compound

This protocol is adapted from established methods for c-di-AMP and other analogs.[6][7]

Materials:

-

Purified synthase enzyme.

-

Inosine 5'-triphosphate (ITP) sodium salt solution.

-

Reaction Buffer: 100 mM CHES (pH 9.5) or 50 mM Tris-HCl (pH 8.5).

-

Divalent Cation Stock: 1 M MgCl₂ or MnCl₂.

-

Quenching Solution: 0.5 M EDTA.

Protocol:

-

Set up the synthesis reaction in a sterile microcentrifuge tube. For a 1 mL reaction, combine:

-

100 µL of 10x Reaction Buffer (Final: 100 mM CHES, pH 9.5).

-

10 µL of 1 M MgCl₂ (Final: 10 mM).[7]

-

100 µL of 100 mM ITP (Final: 10 mM).

-

Purified enzyme to a final concentration of 2-5 µM.

-

Nuclease-free water to 1 mL.

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 4 to 16 hours.[7]

-

Monitor the reaction progress by taking small aliquots at different time points and analyzing them via analytical HPLC.

-

Once the reaction reaches completion (or equilibrium), terminate it by adding EDTA to a final concentration of 50 mM to chelate the divalent cations.

-

Heat-inactivate the enzyme at 95°C for 10 minutes, then clarify the mixture by centrifugation. The supernatant is now ready for purification.

Purification by HPLC

Materials:

-

Reversed-phase C18 HPLC column.

-

Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

Protocol:

-

Filter the reaction supernatant through a 0.22 µm filter.

-

Inject the sample onto a semi-preparative C18 column equilibrated with Mobile Phase A.

-

Elute the product using a linear gradient of Mobile Phase B (e.g., 0-25% acetonitrile over 30 minutes).

-

Monitor the elution profile at 254 nm.

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the identity of the collected fractions using mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.[7]

Characterization of this compound

A. Mass Spectrometry (MS):

-

Method: Use electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to confirm the molecular weight of this compound.

-

Expected Mass: The calculated monoisotopic mass of this compound (C₂₀H₂₂N₈O₁₄P₂) is 672.07 Da. The expected m/z value for [M-H]⁻ is 671.06.

-

Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the cyclic structure and phosphodiester linkages.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H, ¹³C, and ³¹P NMR are essential for unambiguous structural confirmation.[8][9]

-

Analysis: The spectra should be compared with those of related cyclic dinucleotides (c-di-AMP, c-di-GMP) and the ITP substrate to assign protons, carbons, and phosphorus signals, confirming the formation of the 3',5'-phosphodiester bonds and the integrity of the inosine bases.[10]

Associated Signaling Pathway: STING Activation

Cyclic dinucleotides produced by pathogens are recognized in the cytoplasm of mammalian cells by STING, which is located on the endoplasmic reticulum (ER).[5][11] Upon binding a CDN, STING undergoes a conformational change, dimerizes, and translocates from the ER to the Golgi apparatus.[12][13] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[11] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other inflammatory cytokines, mounting an innate immune response.[5][11] this compound analogs are expected to interact with and activate this pathway.[4]

Caption: The this compound-STING signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Application of Synthetic Peptide Arrays To Uncover Cyclic Di-GMP Binding Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Highly efficient enzymatic preparation of c-di-AMP using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]